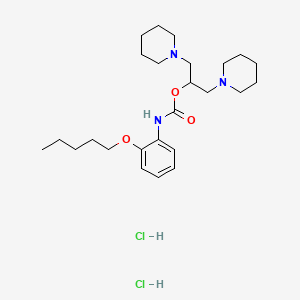

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

説明

Molecular Formula: C₂₅H₄₁N₃O₃

SMILES: CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3

InChIKey: LDZAMDIMFYHEHE-UHFFFAOYSA-N

Systematic Name: 1,3-Di(piperidin-1-yl)propan-2-yl N-(2-pentoxyphenyl)carbamate dihydrochloride .

This compound features a carbamate ester backbone with a 2-pentoxyphenyl group and two piperidinyl substituents. Its structural complexity—including the pentyloxy chain, aromatic ring, and dual piperidine moieties—impacts its physicochemical properties, such as lipophilicity (logP ~3.5 estimated) and molecular weight (455.6 g/mol) .

特性

CAS番号 |

113873-29-3 |

|---|---|

分子式 |

C25H43Cl2N3O3 |

分子量 |

504.5 g/mol |

IUPAC名 |

1,3-di(piperidin-1-yl)propan-2-yl N-(2-pentoxyphenyl)carbamate;dihydrochloride |

InChI |

InChI=1S/C25H41N3O3.2ClH/c1-2-3-12-19-30-24-14-7-6-13-23(24)26-25(29)31-22(20-27-15-8-4-9-16-27)21-28-17-10-5-11-18-28;;/h6-7,13-14,22H,2-5,8-12,15-21H2,1H3,(H,26,29);2*1H |

InChIキー |

LTICQQSZKJMFNZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |

製品の起源 |

United States |

準備方法

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve CO₂ solubility in catalytic methods, while ethers (THF) enhance chloroformate stability in traditional routes.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the pentyloxyphenyl group.

Reduction: Reduction reactions may target the carbamate or ester groups.

Substitution: The piperidinyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

科学的研究の応用

Drug Delivery Systems

The compound has been explored for its role in active agent delivery systems. Research indicates that carbamic acid derivatives can be conjugated with various active agents to enhance their bioavailability and targeted delivery. For instance, the covalent attachment of drugs to peptides allows for sustained release and improved pharmacokinetic properties, making it suitable for oral delivery systems that withstand gastric conditions and release the active agent in the intestines .

Neuropathic Pain Treatment

Studies have shown that carbamic acid derivatives may serve as effective agents in treating neuropathic pain. Their ability to modulate the activity of specific receptors involved in pain pathways suggests they could provide relief from chronic pain conditions . The mechanisms include acting on PPARα (peroxisome proliferator-activated receptor alpha) pathways, which are crucial in managing both acute and persistent pain .

Inhibition of Histone Deacetylases (HDACs)

Research has indicated that certain carbamic acid compounds exhibit HDAC inhibitory activity. This property is significant because HDAC inhibitors are known to play a role in cancer therapy by altering gene expression and promoting cell cycle arrest in cancer cells . The structural characteristics of the compound may enhance its efficacy as an HDAC inhibitor.

Antimicrobial Properties

Some studies suggest that carbamic acid derivatives possess antimicrobial activities, which could be leveraged in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

作用機序

The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of neurotransmitter degradation or disruption of cellular signaling.

類似化合物との比較

Carbamate Esters with Piperidine/Pyrrolidine Moieties

Key Observations :

- Piperidine vs.

- Counterion Effects : The dihydrochloride salt in the target compound improves aqueous solubility relative to the trifluoroacetate in patent compounds, which may degrade under acidic conditions .

- Aromatic Substituents : The 2-pentoxyphenyl group in the target compound increases lipophilicity compared to the chloro-methylphenyl group in pesticide analogs (e.g., propoxur, ), suggesting better membrane permeability but slower metabolic clearance.

Functional Group Analysis: Carbamate Esters in Agrochemicals

Key Observations :

- Complexity vs. Simplicity : The target compound’s dual piperidinyl groups and longer pentyloxy chain distinguish it from simpler carbamate insecticides like propoxur, which lack nitrogen heterocycles. This complexity may reduce acute toxicity (a common issue with carbamate pesticides) by altering acetylcholinesterase binding kinetics .

- LogP Trends : Higher logP in the target compound suggests greater tissue penetration but may require formulation adjustments for agricultural use.

Pharmacological Potential vs. Patent Analogs

The patent compounds () share a carbamate-piperidine scaffold but incorporate a pyrrolotriazolopyrazine group, indicating antiviral or kinase-inhibitor applications. In contrast, the target compound’s 2-pentoxyphenyl group resembles ligands for G protein-coupled receptors (GPCRs), such as serotonin or adrenergic receptors.

生物活性

Carbamic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride , exhibits significant potential in various therapeutic areas, particularly in antimicrobial and central nervous system (CNS) disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₂₁H₃₄Cl₂N₂O₃

- Molecular Weight : 410.42 g/mol

This compound features a pentyloxy group and two piperidinyl moieties, which are critical for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of carbamic acid derivatives. For instance, derivatives containing phenylcarbamic acid have shown promising activity against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. A study involving the structure-activity relationship (SAR) of these compounds indicated that modifications in the alkoxy side chain significantly influenced their efficacy against mycobacterial strains .

Table 1: Antimycobacterial Activity of Carbamic Acid Derivatives

| Compound ID | Structure Description | Activity Against Mycobacteria |

|---|---|---|

| 1a | 2-(pentyloxy)phenyl derivative | Effective against M. tuberculosis |

| 1f | Dibasic molecule with enhanced lipophilicity | High efficacy against M. kansasii |

| 1m | Azepanium derivative | Moderate activity |

CNS Activity

Carbamic acid derivatives have also been investigated for their CNS-related activities , particularly in treating anxiety, depression, and seizures. The presence of piperidine groups is thought to enhance interaction with neurotransmitter systems, making these compounds suitable candidates for treating various neurological disorders .

Table 2: CNS Activity of Carbamic Acid Derivatives

| Compound ID | Target Disorder | Mechanism of Action |

|---|---|---|

| 2a | Anxiety | GABA receptor modulation |

| 3b | Epilepsy | Sodium channel inhibition |

| 4c | Depression | Serotonin reuptake inhibition |

Study on Antimycobacterial Efficacy

A detailed investigation into the antimycobacterial efficacy of various carbamic acid derivatives was conducted. The study utilized both in vitro assays and computational modeling to assess the relationship between structural modifications and biological activity. The results indicated that specific substitutions on the phenyl ring significantly enhanced the compounds' potency against Mycobacterium species .

CNS Disorders Treatment

In another study focusing on CNS disorders, carbamate compounds demonstrated a range of effects on neurotransmitter systems. The study found that certain derivatives could effectively reduce seizure activity in animal models, suggesting their potential as anticonvulsants. The mechanism was attributed to their ability to modulate GABAergic transmission and sodium channel activity .

Q & A

Q. What are the common synthetic routes for preparing this carbamic acid derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the carbamate backbone. Key steps include:

- Esterification : Reacting the pentyloxyphenyl precursor with carbamic acid under acidic or basic catalysis.

- Piperidinyl group introduction : Using coupling agents (e.g., DCC or EDC) to attach the piperidinyl moieties .

- Hydrochloride salt formation : Treating the final product with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .

Q. Optimization strategies :

- Control reaction temperature (typically 0–25°C for sensitive intermediates).

- Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of reactive groups.

- Monitor purity via TLC or HPLC at each step .

Q. What spectroscopic techniques are most effective for structural characterization?

A combination of methods is required due to the compound’s complexity:

- NMR :

- ¹H/¹³C NMR identifies the pentyloxy phenyl group (δ 6.8–7.5 ppm for aromatic protons) and piperidinyl methylene signals (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the branched ethyl ester and piperidinyl groups.

- IR Spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the ester linkage) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or other serine hydrolases, given carbamates’ known activity .

- Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to evaluate cytotoxicity (IC₅₀ values).

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidinyl groups’ affinity .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts during piperidinyl group coupling?

Methodological considerations :

- Catalyst screening : Compare coupling agents (e.g., HOBt vs. HOAt) to enhance efficiency.

- Solvent effects : Use DMF for polar intermediates or toluene for sterically hindered reactions .

- Byproduct mitigation : Add molecular sieves to absorb water in esterification steps .

Q. Example optimization data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, HOBt, 25°C | 65 | 92 |

| Toluene, HOAt, 40°C | 78 | 88 |

| Reference: Adapted from carbamate synthesis protocols |

Q. How can contradictory data on biological activity be resolved, particularly in enzyme inhibition studies?

Root causes :

- Variability in assay conditions (e.g., pH, ionic strength).

- Compound stability : Hydrolysis of the carbamate group in aqueous buffers over time .

Q. Resolution strategies :

- Standardize buffer systems : Use Tris-HCl (pH 7.4) with 0.01% BSA to stabilize the compound.

- Kinetic monitoring : Perform time-course assays to track activity decay.

- Control experiments : Include a stable carbamate analog (e.g., neostigmine) as a reference .

Q. What computational methods are recommended for studying conformational dynamics and target interactions?

- Molecular docking (AutoDock Vina) : Model binding poses with acetylcholinesterase (PDB: 4EY7) focusing on the carbamate’s nucleophilic attack on the catalytic serine .

- MD simulations (GROMACS) : Analyze stability of the piperidinyl-ethyl ester moiety in lipid bilayers (simulation time: 100 ns).

- QSAR modeling : Corrogate substituent effects (e.g., pentyloxy vs. butoxy groups) on bioactivity using Hammett constants .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in the final product?

Q. What strategies address low solubility in aqueous buffers during pharmacokinetic studies?

- Salt formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation.

- Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based solubilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。